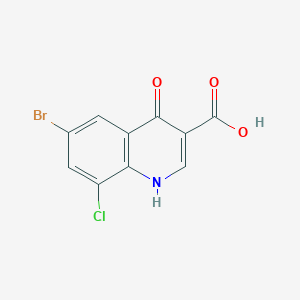![molecular formula C7H14N2O5S B1518250 3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid CAS No. 1156996-99-4](/img/structure/B1518250.png)
3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid
Descripción general
Descripción
3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid is a chemical compound with the molecular formula C7H14N2O5S . It has an average mass of 238.262 Da and a monoisotopic mass of 238.062347 Da . The CAS number for this compound is 1156996-99-4 .
Molecular Structure Analysis
The molecular structure of 3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Antimicrobial Applications
3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid and its derivatives are involved in antimicrobial research. For instance, novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized, showing promising results as antimicrobial agents. These compounds have been evaluated for both their in vitro antibacterial and antifungal activities, indicating potential applications in controlling microbial growth (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Catalytic Efficiency in Chemical Reactions
The compound is also researched for its catalytic properties in chemical reactions. For instance, it has been used in the chemoselective transesterification of β-ketoesters, showing good ability and maintaining catalytic activity upon reuse (Wang Bo, Ming, & Ji Shuan, 2003). Similarly, silica immobilized sulfuric acid derivatives of this compound have been employed as recyclable catalysts for the synthesis of 1,1-diacetates, proving to be effective under mild, solvent-free conditions at room temperature (Pargaleh Brojeni, Baghernejad, Saberi, & Niknam, 2013).
Applications in Chromatography and Structural Analysis
The compound and its related structures have been utilized in chromatography for the study of organic acids. The paper chromatography method was used to classify organic acids into groups based on the number of carboxyl and other substituted groups, providing a way to predict the number of carboxyl groups in an unknown acid and indicating other groups such as alkyl, aryl, amino, hydroxy, bromo, etc. that may be present (Howe, 1960).
Use in Protection of Carbonyls
Sulfamic acid, related to the mentioned compound, has been efficiently used as a recyclable catalyst for acetalization and ketalization between carbonyl compounds and diols. This demonstrates its potential use in the protection of carbonyls, offering an inexpensive and green catalytic option with high selectivity to desired products and the ability to be reused multiple times without loss of activity (Wang, Gu, Song, Yang, Yang, & Suo, 2005).
Propiedades
IUPAC Name |
3-(2-acetamidoethylsulfamoyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5S/c1-6(10)8-3-4-9-15(13,14)5-2-7(11)12/h9H,2-5H2,1H3,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFCIVRTXUZUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNS(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Dimethylamino)-6-fluorophenyl]ethan-1-ol](/img/structure/B1518170.png)





![3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1518179.png)





